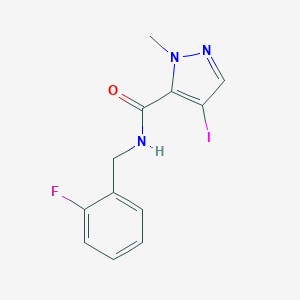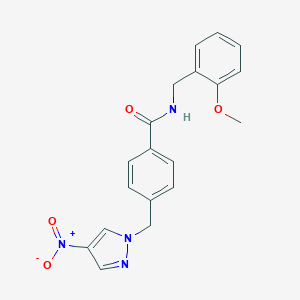![molecular formula C18H19NO3S B213740 Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B213740.png)
Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate, also known as CPI-637, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule inhibitor of bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression.
作用機序
Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate acts as a small molecule inhibitor of BET proteins, which are involved in the regulation of gene expression. BET proteins play a critical role in the transcription of genes involved in inflammation, cancer, and fibrosis. By inhibiting BET proteins, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate can modulate the expression of these genes, leading to a reduction in inflammation, cancer cell growth, and fibrosis.
Biochemical and Physiological Effects:
Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects. In preclinical studies, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in animal models of disease. Additionally, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has also been shown to reduce fibrosis in animal models of liver disease.
実験室実験の利点と制限
One of the main advantages of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate is its specificity for BET proteins, which allows for targeted modulation of gene expression. Additionally, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to have a favorable pharmacokinetic profile, making it a promising candidate for further development. However, one limitation of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate is its relatively low solubility, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate. One area of interest is the potential use of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate in combination with other therapies for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate and its effects on gene expression. Finally, the development of more soluble derivatives of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate may expand its use in experimental settings.
In conclusion, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate is a promising compound that has potential therapeutic applications in various diseases. Its specificity for BET proteins and favorable pharmacokinetic profile make it a promising candidate for further development. Future studies will help to fully elucidate the mechanism of action of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate and its potential therapeutic applications.
合成法
The synthesis of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-amino-4-phenylthiophene, which undergoes a reaction with cyclopropylcarbonyl chloride to form the intermediate cyclopropylcarbonyl-2-amino-4-phenylthiophene. This intermediate is then reacted with isopropyl 2-bromo-4-phenyl-3-thiophenecarboxylate to give the final product, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate. The synthesis of this compound has been optimized to yield high purity and yield.
科学的研究の応用
Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. In preclinical studies, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of disease. Additionally, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to have a beneficial effect on fibrosis in animal models of liver disease.
特性
製品名 |
Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate |
|---|---|
分子式 |
C18H19NO3S |
分子量 |
329.4 g/mol |
IUPAC名 |
propan-2-yl 2-(cyclopropanecarbonylamino)-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H19NO3S/c1-11(2)22-18(21)15-14(12-6-4-3-5-7-12)10-23-17(15)19-16(20)13-8-9-13/h3-7,10-11,13H,8-9H2,1-2H3,(H,19,20) |
InChIキー |
RRNHRMGSXVJGSW-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3CC3 |
正規SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)


![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)

![N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213675.png)
![N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213676.png)

![N-(5-methyl-3-isoxazolyl)-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B213678.png)

